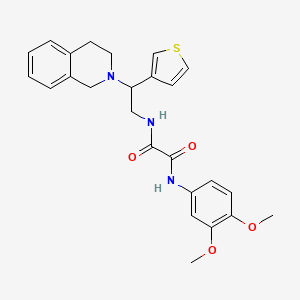![molecular formula C18H14FN5OS B2747287 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrimidine-2-carboxamide CAS No. 1421445-89-7](/img/structure/B2747287.png)
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazole and thiazole, two important classes of heterocyclic compounds . It has a complex structure that includes a fluorophenyl group, a methylimidazo group, a thiazolyl group, a methyl group, and a pyrimidine carboxamide group .
Synthesis Analysis
The synthesis of this compound has been described in several studies . The yield varies from 58% to 80% . The synthesis process typically involves reactions with various reagents and under specific conditions .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques such as 1H-NMR and 13C-NMR . These analyses provide detailed information about the chemical shifts of the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques . For example, its melting point ranges from 231 to 238 °C . The 1H-NMR and 13C-NMR analyses provide information about its chemical structure .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Alam et al. (2010) focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives starting with 4-fluoroaniline, aiming to assess their anti-inflammatory and antinociceptive activities. The research identified compounds with significant anti-inflammatory and antinociceptive effects, which also showed lower ulcerogenic activity and higher ALD50 values, indicating their potential as safer anti-inflammatory agents (Alam et al., 2010).
Antimicrobial and Anticancer Evaluation
Another area of interest is the antimicrobial and anticancer potential of pyrimidine derivatives. Verma and Verma (2022) synthesized novel derivatives of pyrimidine clubbed with thiazolidinone and evaluated their antimicrobial and anticancer activities. Their studies indicated that some derivatives showed promising results against microbial strains and were potent anticancer agents against HeLa Cervical cancer cell lines, suggesting the utility of such compounds in developing new cancer treatments (Verma & Verma, 2022).
Antifungal Activity
The identification of structural features required for potent antifungal activity in thiazolo[4,5-d]pyrimidines was explored by Chhabria et al. (2011). Their synthesis and evaluation against different fungal strains highlighted the importance of specific substitutions for enhanced antifungal efficacy, pointing towards the role of such compounds in addressing fungal infections (Chhabria et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]pyrimidine-2-carboxamide, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-11-15(9-22-17(25)16-20-7-2-8-21-16)26-18-23-14(10-24(11)18)12-3-5-13(19)6-4-12/h2-8,10H,9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNDIMKSVUEVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2747208.png)
![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzenecarboxamide](/img/structure/B2747210.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2747212.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747213.png)

![5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2747216.png)

![1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747218.png)

![N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide](/img/structure/B2747224.png)
![ethyl 2-(2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate](/img/structure/B2747225.png)

![2-Chloro-N-[(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2747227.png)